molecular formula C7H9ClN2 B1423442 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride CAS No. 5912-19-6

2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Cat. No. B1423442
CAS RN: 5912-19-6
M. Wt: 156.61 g/mol
InChI Key: FCHLBKDUXJRKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is a chemical compound with the molecular formula C7H9ClN2 . It has a molecular weight of 156.61 g/mol . The IUPAC name for this compound is 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride .


Synthesis Analysis

The synthesis of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives has been reported in scientific literature . For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors . The starting material 6-bromo-1H-pyrrolo[3,2-c]pyridine was used in the synthesis process .


Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride consists of 7 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The InChI code for this compound is InChI=1S/C7H8N2.ClH/c1-4-9-7-2-3-8-5-6(1)7;/h2-3,5,9H,1,4H2;1H .


Chemical Reactions Analysis

While specific chemical reactions involving 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride are not available, research has shown that 1H-pyrrolo[3,2-c]pyridine derivatives can exhibit potent anticancer activities . These compounds have been found to inhibit tubulin polymerization, disrupt tubulin microtubule dynamics, and cause G2/M phase cell cycle arrest and apoptosis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride include a molecular weight of 156.61 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound has a topological polar surface area of 24.9 Ų and a complexity of 103 .

Scientific Research Applications

Diabetes Management

This compound has shown potential in reducing blood glucose levels, which could be beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose. This includes type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Antiviral Applications

Derivatives of this compound have been identified as promising direct and selective inhibitors for respiratory syncytial virus (RSV) fusion. They have shown excellent bioavailability and pharmacokinetic profiles, making them candidates for preclinical studies as a treatment for RSV infection .

Anticancer Potential

Pyrrolopyridine derivatives are being explored for their anticancer properties. The pyridine scaffold is significant in medicinal chemistry for its antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic properties, and particularly its potential in cancer treatment .

Neuropharmacological Activities

These compounds have been associated with neuropharmacological activities due to their diverse therapeutic applications. They are being studied as potential treatments for various neurological disorders .

Antimicrobial and Antifungal Properties

Pyrrolopyridine derivatives exhibit antimicrobial and antifungal properties. This makes them valuable in the development of new antibiotics and treatments for fungal infections .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of these compounds are also being researched. They could lead to new treatments for inflammatory diseases and pain management .

Future Directions

The future directions for the study and application of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride and its derivatives could include further exploration of their anticancer activities and potential use in cancer therapy . Additionally, the design and synthesis of new derivatives could lead to compounds with improved efficacy and safety profiles.

properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2.ClH/c1-4-9-7-2-3-8-5-6(1)7;/h2-3,5,9H,1,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHLBKDUXJRKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

CAS RN

5912-19-6
Record name 1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Reactant of Route 2
2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Reactant of Route 3
2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Reactant of Route 4
2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Reactant of Route 5
2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Reactant of Route 6
2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.